4-[(1E)-Prop-1-en-1-yl]-4'-propyl-1,1'-bi(cyclohexane)
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Overview
Description
4-[(1E)-Prop-1-en-1-yl]-4’-propyl-1,1’-bi(cyclohexane) is an organic compound with the molecular formula C18H32 It is a bicyclic compound consisting of two cyclohexane rings connected by a single bond, with a prop-1-en-1-yl group and a propyl group attached to the cyclohexane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-Prop-1-en-1-yl]-4’-propyl-1,1’-bi(cyclohexane) typically involves the following steps:
Formation of the Cyclohexane Rings: The cyclohexane rings can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Prop-1-en-1-yl Group: The prop-1-en-1-yl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Attachment of the Propyl Group: The propyl group can be attached through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with the cyclohexane ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 4-[(1E)-Prop-1-en-1-yl]-4’-propyl-1,1’-bi(cyclohexane) may involve large-scale versions of the above synthetic routes, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-Prop-1-en-1-yl]-4’-propyl-1,1’-bi(cyclohexane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the double bond to a single bond, forming a saturated compound.
Substitution: Halogenation reactions using halogens (e.g., chlorine or bromine) can introduce halogen atoms into the cyclohexane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclohexanes
Scientific Research Applications
4-[(1E)-Prop-1-en-1-yl]-4’-propyl-1,1’-bi(cyclohexane) has several scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and conformational analysis of bicyclic systems.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[(1E)-Prop-1-en-1-yl]-4’-propyl-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1E)-Prop-1-en-1-yl]-4’-methyl-1,1’-bi(cyclohexane)
- 4-[(1E)-Prop-1-en-1-yl]-4’-ethyl-1,1’-bi(cyclohexane)
- 4-[(1E)-Prop-1-en-1-yl]-4’-butyl-1,1’-bi(cyclohexane)
Uniqueness
4-[(1E)-Prop-1-en-1-yl]-4’-propyl-1,1’-bi(cyclohexane) is unique due to the presence of both a prop-1-en-1-yl group and a propyl group, which impart distinct chemical and physical properties
Properties
IUPAC Name |
1-prop-1-enyl-4-(4-propylcyclohexyl)cyclohexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32/c1-3-5-15-7-11-17(12-8-15)18-13-9-16(6-4-2)10-14-18/h3,5,15-18H,4,6-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASLDLGGHXYCEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C=CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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